Peramivir

描述

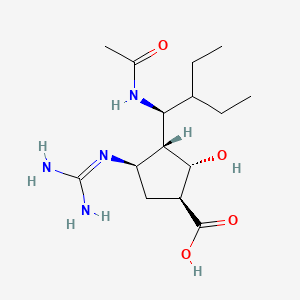

Structure

3D Structure

属性

IUPAC Name |

(1S,2S,3S,4R)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-(diaminomethylideneamino)-2-hydroxycyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N4O4/c1-4-8(5-2)12(18-7(3)20)11-10(19-15(16)17)6-9(13(11)21)14(22)23/h8-13,21H,4-6H2,1-3H3,(H,18,20)(H,22,23)(H4,16,17,19)/t9-,10+,11+,12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQDFNLINLXZLB-CKIKVBCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)[C@@H]([C@H]1[C@@H](C[C@@H]([C@H]1O)C(=O)O)N=C(N)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10904727 | |

| Record name | Peramivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330600-85-6, 229614-56-6, 229614-55-5 | |

| Record name | Peramivir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330600-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+/-)-Peramivir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229614566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peramivir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330600856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peramivir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06614 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Peramivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PERAMIVIR, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IDL9Q29886 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PERAMIVIR ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZS94HQO3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of Peramivir: A Technical Guide

Peramivir, a potent antiviral agent, is a neuraminidase inhibitor used in the treatment of influenza. Its synthesis is a multi-step process involving the construction of a highly functionalized cyclopentane core. This technical guide provides an in-depth overview of a key synthetic route to this compound, detailing the experimental protocols for each step and summarizing the quantitative data. The process begins with the readily available starting material, (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, also known as Vince lactam.

Core Synthetic Pathway

The synthesis of this compound from Vince lactam can be accomplished through an eight-step process. This pathway involves key transformations including the opening of the bicyclic lactam, protection of the resulting amino group, a 1,3-dipolar cycloaddition to build the core carbocyclic ring system with the desired stereochemistry, reductive cleavage of the resulting isoxazolidine ring, acetylation of a newly formed amino group, guanidinylation, and final deprotection and hydrolysis steps to yield the active pharmaceutical ingredient.[1] A notable total yield of up to 52.7% has been reported for this process, with individual step yields ranging from 80-95%.[1]

Diagram of the Core Synthetic Pathway

Caption: Overall synthetic scheme for this compound starting from Vince Lactam.

Experimental Protocols and Intermediates

The following sections provide detailed methodologies for the key steps in the synthesis of this compound.

Step 1: Ring Opening of Vince Lactam

-

Reaction: Vince lactam is treated with anhydrous methanol and dry hydrogen chloride gas to induce ring opening and esterification, yielding Methyl (±)-cis-4-aminocyclopent-2-ene-1-carboxylate hydrochloride.

-

Protocol: Vince lactam is dissolved in anhydrous methanol. Dry HCl gas is bubbled through the solution at room temperature for 2 hours. The mixture is then heated to 45°C and stirred for 1 hour. After the reaction is complete, the solvent is concentrated, and the product is crystallized, filtered, and dried to afford a white solid.[1]

Step 2: Protection of the Amino Group

-

Reaction: The amino group of the cyclopentene intermediate is protected with a tert-butoxycarbonyl (Boc) group.

-

Protocol: A mixture of Methyl (±)-cis-4-aminocyclopent-2-ene-1-carboxylate hydrochloride, sodium bicarbonate (NaHCO3), and di-tert-butyl dicarbonate (Boc2O) in dichloromethane is stirred at room temperature for 3 hours. The organic layer is then washed with water and saturated brine, dried over anhydrous sodium sulfate (Na2SO4), and the solvent is evaporated to give an oily product. Recrystallization from a mixture of n-hexane and ethyl acetate yields Methyl (±)-cis-4-(tert-butoxycarbonylamino)cyclopent-2-ene-1-carboxylate as white crystals.[1] This intermediate is a crucial chiral building block for the subsequent steps.[2]

Step 3: Preparation of 2-Ethylbutyraldehyde Oxime

-

Reaction: 2-Ethylbutyraldehyde is converted to its corresponding oxime.

-

Protocol: Hydroxylamine hydrochloride and potassium carbonate are dissolved in water. An ethanol solution of 2-ethylbutyraldehyde is slowly added dropwise under an ice bath. The mixture is then stirred at room temperature for 2 hours. After dilution with ice water, the product is extracted with diethyl ether. The organic phase is washed with water and saturated brine, dried over anhydrous Na2SO4, and concentrated to give 2-ethyl-butyraldehyde oxime as a colorless oil.

Step 4: 1,3-Dipolar Cycloaddition

-

Reaction: The core cyclopentane ring with the desired stereochemistry is constructed via a 1,3-dipolar cycloaddition reaction between the N-Boc protected cyclopentene intermediate and the in situ generated nitrile oxide from 2-ethylbutyraldehyde oxime.

-

Protocol: A catalytic amount of activated sodium hypochlorite is employed for this reaction, leading to yields of 61-68%. The reaction is performed under base catalysis.

Step 5: Reductive Ring Cleavage of the Isoxazolidine

-

Reaction: The isoxazolidine ring of the cycloadduct is reductively cleaved to unmask a hydroxyl group and an amino group.

-

Protocol: The isoxazolidine intermediate is dissolved in a mixed solvent of tetrahydrofuran (THF) and methanol. Palladium on carbon (Pd/C) is added as a catalyst, and the mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 24 hours. After filtration to remove the catalyst, the filtrate is concentrated to give the product. An alternative reducing agent, a combination of sodium borohydride (NaBH4) and nickel(II) chloride (NiCl2), has also been reported for this transformation.

Step 6: Acetylation of the Amino Group

-

Reaction: The newly formed primary amino group is acetylated.

-

Protocol: The product from the previous step is dissolved in dichloromethane, and anhydrous acetic anhydride is added. The reaction mixture is stirred at room temperature for 16 hours. Water is then added, and the organic layer is separated. The aqueous phase is extracted multiple times with dichloromethane. The combined organic phases are washed with water and saturated brine, dried over anhydrous Na2SO4, and the solvent is removed under reduced pressure to yield the acetylated product as a white solid.

Step 7: Guanidinylation

-

Reaction: The guanidinium group, a key functionality for the antiviral activity of this compound, is introduced.

-

Protocol: The Boc-protected amino group of the acetylated intermediate is first deprotected. The resulting free amine is then reacted with N,N'-bis(tert-butoxycarbonyl)-S-methylisothiourea in the presence of mercuric chloride in dimethylformamide (DMF) at room temperature for 20 hours. The product is purified by column chromatography.

Step 8: Final Hydrolysis and Deprotection

-

Reaction: The methyl ester is hydrolyzed to the carboxylic acid, and the Boc protecting groups on the guanidinyl moiety are removed.

-

Protocol: The protected guanidinylated intermediate is dissolved in a 1:1 mixture of THF and ethanol, and a 1M sodium hydroxide solution is slowly added. The reaction is stirred at room temperature for 4 hours. The organic solvent is then removed under reduced pressure. The resulting crude product is then treated with trifluoroacetic acid and triethylsilane in dichloromethane at room temperature for 24 hours to remove the Boc protecting groups. The final product, this compound, is obtained as a white crystalline solid after recrystallization from a methanol/water mixture.

Quantitative Data Summary

| Step | Reaction | Starting Material | Key Reagents | Product | Yield | Reference |

| 1 | Ring Opening & Esterification | Vince Lactam | HCl, Methanol | Methyl (±)-cis-4-aminocyclopent-2-ene-1-carboxylate hydrochloride | High | |

| 2 | N-Boc Protection | Amine Hydrochloride | Boc2O, NaHCO3 | Methyl (±)-cis-4-(tert-butoxycarbonylamino)cyclopent-2-ene-1-carboxylate | High | |

| 3 | Oxime Formation | 2-Ethylbutyraldehyde | NH2OH·HCl, K2CO3 | 2-Ethylbutyraldehyde oxime | High | |

| 4 | 1,3-Dipolar Cycloaddition | Protected Cyclopentene & Oxime | NaOCl (cat.) | Isoxazolidine Intermediate | 61-68% | |

| 5 | Reductive Ring Cleavage | Isoxazolidine Intermediate | Pd/C, H2 | Diaminoalcohol Intermediate | High | |

| 6 | Acetylation | Diaminoalcohol Intermediate | Acetic Anhydride | Acetylated Intermediate | High | |

| 7 | Guanidinylation | Deprotected Amine | N,N'-bis(Boc)-S-methylisothiourea, HgCl2 | Protected Guanidinylated Intermediate | - | |

| 8 | Hydrolysis & Deprotection | Protected Guanidinylated Intermediate | NaOH; TFA, Et3SiH | This compound | High | |

| Overall | Total Synthesis | Vince Lactam | This compound | up to 52.7% |

Experimental Workflow Diagram

Caption: Workflow for key experimental stages in the synthesis of this compound.

References

The Discovery and Structure-Activity Relationship of Peramivir: A Neuraminidase Inhibitor for Influenza

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peramivir is a potent and selective inhibitor of the influenza virus neuraminidase, an essential enzyme for viral replication and propagation. Developed by BioCryst Pharmaceuticals, this compound was approved for the treatment of acute uncomplicated influenza.[1][2] Its discovery was a landmark in structure-based drug design, resulting in a unique cyclopentane scaffold that differs from other approved neuraminidase inhibitors like oseltamivir and zanamivir. This technical guide provides a comprehensive overview of the discovery of this compound, its mechanism of action, detailed structure-activity relationships, and the experimental protocols utilized in its development and evaluation.

Discovery and Rational Design

The development of this compound (initially known as RWJ-270201 or BCX-1812) was a direct result of a rational, structure-based drug design program aimed at identifying novel inhibitors of influenza neuraminidase.[2] The core concept was to design a molecule that could effectively mimic the transition state of the natural substrate, sialic acid, within the highly conserved active site of the neuraminidase enzyme.

The design strategy focused on a cyclopentane ring as a central scaffold. This five-membered ring offered a rigid framework to position key functional groups for optimal interaction with the enzyme's active site. Two critical substitutions on the cyclopentane ring were identified as crucial for potent inhibitory activity:

-

A Guanidino Group: This positively charged group was designed to interact with a highly conserved triad of negatively charged amino acid residues (aspartic and glutamic acid) in the neuraminidase active site, mimicking the interaction of the carboxylate group of sialic acid.

-

A Hydrophobic Side Chain: An n-butyl side chain was incorporated to occupy a hydrophobic pocket within the active site, thereby increasing the binding affinity and overall potency of the inhibitor.

This strategic combination of a rigid scaffold with optimized functional groups led to the identification of this compound as a lead compound with potent inhibitory activity against a broad range of influenza A and B strains.

Mechanism of Action

This compound exerts its antiviral effect by selectively inhibiting the neuraminidase enzyme of the influenza virus.[2] Neuraminidase plays a critical role in the final stages of the viral life cycle, specifically in the release of newly formed progeny virions from the surface of an infected host cell.

The influenza virus life cycle and the specific point of intervention by this compound are illustrated in the following diagram:

References

An In-depth Technical Guide on the Core Mechanism of Peramivir Neuraminidase Inhibition Kinetics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peramivir is a potent, intravenously administered neuraminidase (NA) inhibitor effective against both influenza A and B viruses.[1][2][3] Its mechanism of action is characterized by a slow-binding inhibition kinetic profile, which involves a time-dependent, tight binding to the neuraminidase enzyme. This results in a prolonged duration of action due to a very slow dissociation rate of the inhibitor from the enzyme-inhibitor complex. This technical guide provides a comprehensive overview of the mechanism and kinetics of this compound's interaction with influenza neuraminidase, summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying pathways and workflows.

Mechanism of Neuraminidase Inhibition by this compound

Influenza neuraminidase is a crucial enzyme for the release of newly formed viral particles from infected host cells. It cleaves sialic acid residues from the cell surface, preventing the aggregation of virions and facilitating their spread.[4][5] this compound acts as a competitive inhibitor, binding to the highly conserved active site of the neuraminidase enzyme and preventing it from interacting with its natural substrate, sialic acid.

The binding of this compound is characterized by a "slow-binding" or "time-dependent" inhibition. This means that the formation of the final, stable enzyme-inhibitor complex does not occur instantaneously. Instead, it is a two-step process: an initial rapid formation of an enzyme-inhibitor complex (EI), followed by a slower conformational change that leads to a more tightly bound complex (E*I). This slow isomerization step is responsible for the time-dependent increase in inhibition.

The key structural features of this compound, including its cyclopentane ring, guanidino group, and hydrophobic side chain, contribute to its high-affinity binding within the neuraminidase active site. These interactions lead to a very slow dissociation rate (koff), resulting in a prolonged inhibition of the enzyme's activity long after the free inhibitor concentration has decreased. This slow dissociation is a key factor in this compound's clinical efficacy, allowing for a single intravenous dose administration.

Signaling Pathways and Logical Relationships

The following diagram illustrates the enzymatic pathway of neuraminidase and the mechanism of competitive inhibition by this compound.

Caption: Neuraminidase enzymatic pathway and competitive, slow-binding inhibition by this compound.

Quantitative Data on Inhibition Kinetics

The potency of neuraminidase inhibitors is commonly reported as the 50% inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzymatic activity by 50%. For slow-binding inhibitors like this compound, the IC50 value is dependent on the pre-incubation time of the enzyme and inhibitor before the addition of the substrate. Longer pre-incubation times generally result in lower IC50 values, reflecting the time-dependent nature of the inhibition.

The binding affinity is also described by the equilibrium dissociation constant (Ki), and the association (kon) and dissociation (koff) rate constants. A lower Ki value indicates a higher binding affinity. The slow-binding nature of this compound is characterized by a relatively slow kon and a very slow koff.

Comparative IC50 Values of Neuraminidase Inhibitors

The following table summarizes the median IC50 values of this compound and other neuraminidase inhibitors against different influenza virus strains.

| Inhibitor | Influenza A(H1N1) | Influenza A(H3N2) | Influenza B |

| This compound | 0.09 - 1.4 nM | 0.05 - 11 nM | 0.60 - 11 nM |

| Oseltamivir Carboxylate | ~0.5 - 2.0 nM | ~0.5 - 2.0 nM | ~5 - 30 nM |

| Zanamivir | ~0.5 - 1.5 nM | ~1.0 - 3.0 nM | ~2.0 - 10.0 nM |

| Laninamivir | ~1.70 nM | ~3.98 nM | ~14.86 nM |

Note: IC50 values can vary depending on the specific virus isolate, assay conditions, and laboratory. The values presented here are representative ranges from multiple studies.

Kinetic Parameters of this compound

| Parameter | Value | Significance |

| kon (Association Rate) | Slow | Reflects the time-dependent nature of binding. |

| koff (Dissociation Rate) | Very Slow | Leads to a prolonged duration of enzyme inhibition. |

| Dissociation Half-life (t1/2) | > 24 hours | Indicates a very stable enzyme-inhibitor complex. |

| Ki (Inhibition Constant) | Sub-nanomolar range | Demonstrates high binding affinity to neuraminidase. |

Experimental Protocols

Fluorescence-Based Neuraminidase Inhibition Assay (MUNANA Assay)

This is the most common method for determining the IC50 of neuraminidase inhibitors.

Objective: To determine the concentration of an inhibitor that reduces the enzymatic activity of neuraminidase by 50%.

Materials:

-

Influenza virus stock (source of neuraminidase)

-

Neuraminidase inhibitors (this compound, Oseltamivir Carboxylate, Zanamivir, etc.)

-

2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

-

Assay Buffer (e.g., 33 mM MES, pH 6.5, containing 4 mM CaCl2)

-

Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)

-

96-well black microplates

-

Fluorometer (Excitation: ~365 nm, Emission: ~450 nm)

Procedure:

-

Inhibitor Preparation: Prepare serial dilutions of the neuraminidase inhibitors in the assay buffer.

-

Assay Setup:

-

Add 25 µL of the diluted inhibitor to the wells of a 96-well black microplate.

-

Add 25 µL of diluted virus to each well.

-

Include control wells:

-

Virus + Assay Buffer (no inhibitor) for 100% activity.

-

Assay Buffer only (no virus, no inhibitor) for background fluorescence.

-

-

-

Pre-incubation (Crucial for Slow-Binding Inhibitors): Incubate the plate at 37°C for 30-60 minutes to allow the inhibitor to bind to the enzyme.

-

Enzymatic Reaction:

-

Initiate the reaction by adding 50 µL of pre-warmed MUNANA substrate (final concentration of 100 µM) to all wells.

-

Incubate the plate at 37°C for 60 minutes.

-

-

Reaction Termination: Stop the reaction by adding 100 µL of the stop solution to each well.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer.

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

The following diagram illustrates the experimental workflow for the MUNANA-based neuraminidase inhibition assay.

Caption: Experimental workflow for the MUNANA-based neuraminidase inhibition assay.

Determination of Ki for Slow-Binding Inhibitors

For slow-binding inhibitors, the Cheng-Prusoff equation (Ki = IC50 / (1 + [S]/Km)) may not be accurate if the pre-incubation time is insufficient to reach equilibrium. A more detailed kinetic analysis is required.

Objective: To determine the inhibition constant (Ki) for a slow-binding inhibitor.

Methodology: This often involves measuring the reaction progress curves at various inhibitor and substrate concentrations. The data is then fitted to kinetic models that account for the two-step binding mechanism.

General Procedure:

-

Enzyme and Inhibitor Pre-incubation: Pre-incubate the neuraminidase enzyme with various concentrations of the inhibitor for different time intervals.

-

Initiate Reaction: Start the reaction by adding the MUNANA substrate.

-

Monitor Reaction Progress: Continuously monitor the fluorescence increase over time to obtain reaction progress curves.

-

Data Analysis:

-

The progress curves will typically show an initial burst of activity followed by a slower, steady-state rate as the inhibitor binds and equilibrates.

-

Fit the progress curves to the appropriate slow-binding inhibition equations to determine the individual rate constants (kon, koff) and the equilibrium constants (Ki).

-

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that can directly measure the association and dissociation rates of an inhibitor binding to its target enzyme.

Objective: To determine the kon and koff values for the interaction between a neuraminidase inhibitor and the neuraminidase enzyme.

General Protocol:

-

Immobilization: Covalently immobilize the purified neuraminidase enzyme onto the surface of an SPR sensor chip.

-

Analyte Injection: Inject different concentrations of the neuraminidase inhibitor (analyte) over the sensor surface.

-

Association Phase: Monitor the increase in the SPR signal as the inhibitor binds to the immobilized neuraminidase. This provides data for calculating the association rate (kon).

-

Dissociation Phase: Replace the inhibitor solution with buffer and monitor the decrease in the SPR signal as the inhibitor dissociates from the enzyme. This provides data for calculating the dissociation rate (koff).

-

Data Analysis: Fit the association and dissociation curves to appropriate binding models (e.g., 1:1 Langmuir binding) to obtain the kon and koff values. The equilibrium dissociation constant (Kd) can then be calculated as koff/kon.

The following diagram illustrates the general workflow for an SPR experiment.

Caption: General workflow for a Surface Plasmon Resonance (SPR) experiment.

Conclusion

This compound's potent and sustained inhibition of influenza neuraminidase is a direct result of its slow-binding kinetics and exceptionally slow dissociation from the enzyme's active site. This detailed technical guide has provided an in-depth look at the molecular mechanism, a summary of the key quantitative kinetic parameters, and detailed experimental protocols for the characterization of neuraminidase inhibitors. The provided visualizations of the inhibition pathway and experimental workflows serve to further clarify these complex processes for researchers, scientists, and drug development professionals in the field of influenza therapeutics. A thorough understanding of these principles is critical for the development of next-generation antiviral agents with improved efficacy and resistance profiles.

References

- 1. This compound: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure of Peramivir Bound to Neuraminidase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the crystal structure of the antiviral drug peramivir in complex with influenza neuraminidase. It consolidates crystallographic data, quantitative binding information, and detailed experimental methodologies to serve as a comprehensive resource for researchers in virology and drug development.

Introduction to this compound and Neuraminidase

Influenza virus neuraminidase (NA) is a critical enzyme that facilitates the release of progeny virions from infected host cells, thereby promoting the spread of infection.[1] It functions by cleaving terminal sialic acid residues from glycoconjugates on the surface of infected cells.[1] The active site of the neuraminidase enzyme is highly conserved across influenza A and B viruses, making it an attractive target for antiviral drugs.[1]

This compound is a potent, intravenously administered neuraminidase inhibitor.[2] It is a cyclopentane analogue designed to mimic the transition state of the sialic acid substrate, binding tightly to the NA active site and preventing its enzymatic action.[1] This inhibition leads to the aggregation of newly formed virus particles on the cell surface, limiting the spread of the infection. The unique chemical structure of this compound, particularly its C4-guanidino group and hydrophobic side chain, allows for strong interactions with the hydrophilic pockets of the neuraminidase active site, resulting in a slow dissociation rate.

Quantitative Binding Data

The efficacy of this compound is underscored by its low nanomolar to sub-nanomolar inhibitory concentrations (IC50) against a wide range of influenza A and B strains. The following tables summarize key crystallographic data and in vitro inhibitory activities of this compound against various neuraminidase subtypes.

Table 1: Crystallographic Data for this compound-Neuraminidase Complexes

| PDB ID | Influenza Strain | Neuraminidase Subtype | Resolution (Å) | R-Value Work | R-Value Free |

| 4MWV | Influenza A virus (A/Anhui/1/2013) | H7N9 | 2.00 | 0.148 | 0.177 |

| 2HTU | Influenza A virus | N8 | 2.20 | 0.222 | 0.286 |

Table 2: In Vitro Inhibitory Activity of this compound against Influenza Neuraminidase

| Influenza Virus Strain | Neuraminidase Subtype | Assay Type | IC50 (nM) | Reference |

| A(H1N1)pdm09 | N1 | Fluorescence-based NI assay | 0.62 - 1.78 (Geometric Mean Ratio) | |

| A(H3N2) | N2 | Fluorescence-based NI assay | 0.73 - 1.35 (Geometric Mean Ratio) | |

| Influenza B | - | Fluorescence-based NI assay | 0.48 - 1.12 (Geometric Mean Ratio) | |

| HPAI A(H5N1) | N1 | Fluorescence-based NI assay | 0.09 - 0.21 (Median) |

Structural Insights into this compound Binding

The crystal structure of this compound bound to neuraminidase reveals the molecular basis for its potent inhibitory activity. This compound occupies the active site of the enzyme, which is composed of highly conserved catalytic and framework residues.

Key interactions involve:

-

Guanidino Group: The C4-guanidino group of this compound forms stable hydrogen bonds and electrostatic interactions with the acidic residues E119, D151, and E227.

-

Carboxylate Group: The carboxylate moiety interacts with the highly conserved arginine triad (R118, R292, and R371).

-

Hydrophobic Side Chain: The hydrophobic pentyl side chain makes favorable contacts within a hydrophobic pocket of the active site.

These extensive interactions anchor this compound firmly within the active site, leading to its slow dissociation and prolonged inhibition of the enzyme.

Experimental Protocols

Crystallization of the this compound-Neuraminidase Complex

This protocol is a representative method synthesized from common protein crystallization techniques and details from relevant PDB depositions.

1. Protein Expression and Purification:

- The neuraminidase head domain is typically expressed in an insect cell system (e.g., Spodoptera frugiperda) using a baculovirus vector.

- The expressed protein is purified from the cell culture supernatant using a combination of affinity, ion-exchange, and size-exclusion chromatography.

- Protein purity should be >95% as assessed by SDS-PAGE, and the protein should be concentrated to 5-10 mg/mL in a suitable buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl).

2. Co-crystallization using Hanging Drop Vapor Diffusion:

- Crystals are grown at a constant temperature (e.g., 293 K).

- The protein solution is incubated with a 5-10 fold molar excess of this compound for at least 1 hour on ice prior to setting up crystallization trials.

- A 1 µL drop of the protein-peramivir complex is mixed with 1 µL of the reservoir solution on a siliconized coverslip.

- The coverslip is inverted and sealed over a well containing 500 µL of the reservoir solution. A typical reservoir solution contains a precipitant such as 1.6 M ammonium sulfate, and a buffer, for example, 0.1 M MES pH 6.5.

- Crystals typically appear within a few days to a week.

X-ray Diffraction Data Collection and Structure Refinement

1. Crystal Harvesting and Cryo-protection:

- Crystals are carefully looped from the drop and briefly soaked in a cryo-protectant solution to prevent ice formation during data collection at cryogenic temperatures. The cryo-protectant is often the reservoir solution supplemented with 20-30% glycerol or ethylene glycol.

- The cryo-protected crystal is then flash-cooled in liquid nitrogen.

2. Data Collection:

- X-ray diffraction data are collected at a synchrotron source on a suitable detector.

- A complete dataset is obtained by rotating the crystal in the X-ray beam.

3. Structure Determination and Refinement:

- The structure is typically solved by molecular replacement using a previously determined neuraminidase structure as a search model.

- The initial model is refined against the collected diffraction data using software such as REFMAC. Manual model building and correction are performed using programs like COOT.

- Water molecules are added, and the final model is validated for its geometric quality and fit to the electron density map.

Neuraminidase Inhibition Assay (IC50 Determination)

This protocol describes a fluorescence-based assay to determine the 50% inhibitory concentration (IC50) of this compound.

1. Reagents and Materials:

- Purified neuraminidase enzyme

- This compound stock solution

- Fluorescent substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

- Assay buffer (e.g., 33 mM MES pH 6.5, 4 mM CaCl2)

- Stop solution (e.g., 0.1 M glycine-NaOH pH 10.2)

- 96-well black microplates

- Fluorescence plate reader

2. Assay Procedure:

- Prepare serial dilutions of this compound in the assay buffer.

- In a 96-well plate, add the diluted this compound solutions and a fixed concentration of the neuraminidase enzyme. Include controls for no inhibitor (100% activity) and no enzyme (background).

- Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.

- Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

- Incubate the plate at 37°C for 60 minutes.

- Stop the reaction by adding the stop solution.

- Measure the fluorescence of the product (4-methylumbelliferone) using a plate reader with excitation at ~365 nm and emission at ~450 nm.

3. Data Analysis:

- Subtract the background fluorescence from all readings.

- Calculate the percentage of neuraminidase inhibition for each this compound concentration relative to the no-inhibitor control.

- Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

The following diagrams illustrate the key interactions and experimental workflow.

Caption: this compound's key functional groups and their interactions within the neuraminidase active site.

Caption: Experimental workflow for determining the crystal structure of the this compound-neuraminidase complex.

References

Peramivir: A Technical Guide to its Antiviral Spectrum Against Influenza Subtypes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the antiviral activity of peramivir against a range of influenza A and B subtypes. This compound is a potent neuraminidase inhibitor administered intravenously, offering a critical therapeutic option for influenza infections.[1][2] This document details its inhibitory efficacy, the methodologies used for its evaluation, and the underlying mechanism of action.

Quantitative Antiviral Activity of this compound

The efficacy of this compound is quantified by its 50% inhibitory concentration (IC50) in enzymatic assays and its 50% effective concentration (EC50) in cell-based assays. These values indicate the concentration of the drug required to inhibit 50% of the viral neuraminidase activity or viral replication, respectively.

In Vitro Inhibitory Activity (IC50)

This compound demonstrates potent inhibitory activity against a wide array of influenza A and B viruses.[1][3] The IC50 values are determined through neuraminidase inhibition assays.

| Influenza Subtype/Lineage | This compound IC50 (nM) Range | Key Findings |

| Influenza A | ||

| A(H1N1)pdm09 | 0.06 - 0.26[4] | Generally highly susceptible. The H275Y mutation can confer resistance. |

| Seasonal A(H1N1) | Median: 0.2 | Potent inhibition observed. |

| A(H3N2) | Mean: ~0.18 (derived from data) | Consistently susceptible to this compound. |

| Avian A(H5N1) | Sub-nanomolar activity | Strong inhibitory activity against highly pathogenic avian influenza. |

| Avian A(H7N9) | Comparable to other NAIs | Effective in vitro against emerging avian strains. |

| Influenza B | ||

| B (Victoria & Yamagata) | Mean: 0.74 ± 0.33 | Shows improved in vitro activity compared to oseltamivir. The IC50 values are generally several folds lower than other neuraminidase inhibitors. |

Note: IC50 values can vary depending on the specific viral strain and the assay conditions used.

Cell-Based Antiviral Activity (EC50)

Cell-based assays measure the ability of a drug to inhibit viral replication in a cellular context.

| Influenza Subtype/Lineage | This compound EC50 (µM) Range | Key Findings |

| Influenza A | ||

| Seasonal A(H1N1) | 0.09 - 21 | Effective in inhibiting viral replication in cell culture. |

| A(H3N2) | <0.01 - 0.16 | Demonstrates potent antiviral activity in cellular models. |

| Influenza B | ||

| Influenza B | 0.06 - 3.2 | A mutant of influenza B/Yamagata/16/88 generated in vitro showed an EC50 >50 µM after 15 passages in the presence of this compound. |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's antiviral spectrum.

Neuraminidase Inhibition Assay (Fluorometric)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of influenza neuraminidase.

Principle: The viral neuraminidase cleaves a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), to produce a fluorescent product, 4-methylumbelliferone (4-MU). The presence of an inhibitor reduces the fluorescence, and the IC50 is calculated from the dose-response curve.

Materials:

-

Influenza virus isolates

-

This compound (and other neuraminidase inhibitors for comparison)

-

2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

-

Assay Buffer (e.g., MES buffer with CaCl2)

-

Stop Solution (e.g., NaOH in ethanol)

-

96-well black plates

-

Fluorometer

Procedure:

-

Virus Preparation: The optimal dilution of the virus stock is determined to yield a strong fluorescent signal in the linear range of the instrument.

-

Inhibitor Dilution: Prepare serial dilutions of this compound at 4 times the final desired concentration in the assay buffer.

-

Assay Setup:

-

Add 25 µL of the serially diluted this compound to the appropriate wells of a 96-well plate.

-

For control wells (100% activity), add 25 µL of assay buffer.

-

Add 50 µL of the diluted virus to each well (except for no-virus control wells).

-

Add 25 µL of assay buffer to all wells to bring the total volume to 100 µL.

-

Incubate the plate at room temperature for 45 minutes.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 50 µL of the MUNANA working solution to all wells.

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

-

Termination and Reading:

-

Stop the reaction by adding 100 µL of Stop Solution to each well.

-

Read the fluorescence on a plate reader (Excitation: 355-365 nm, Emission: 450-460 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence (from no-virus control wells).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Cell-Based Antiviral Assay (Plaque Reduction Assay)

This assay assesses the ability of this compound to inhibit the replication of influenza virus in a cell culture system.

Principle: Influenza virus infection of a monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) results in the formation of localized areas of cell death, known as plaques. The presence of an effective antiviral agent reduces the number and/or size of these plaques. The EC50 is the concentration of the drug that reduces the plaque number by 50%.

Materials:

-

MDCK cells

-

Influenza virus stock

-

This compound

-

Cell culture medium (e.g., DMEM)

-

Agarose or Avicel overlay

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed MDCK cells in 6-well or 12-well plates to form a confluent monolayer.

-

Virus Infection:

-

Wash the cell monolayer with phosphate-buffered saline (PBS).

-

Infect the cells with a dilution of influenza virus calculated to produce a countable number of plaques (e.g., 50-100 PFU/well).

-

Allow the virus to adsorb for 1 hour at 37°C.

-

-

Drug Treatment and Overlay:

-

Remove the virus inoculum.

-

Overlay the cells with a medium containing various concentrations of this compound and low-melting-point agarose or Avicel. This semi-solid overlay restricts the spread of the virus to adjacent cells.

-

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

-

Plaque Visualization:

-

Fix the cells with a fixative solution (e.g., 10% formalin).

-

Remove the overlay and stain the cell monolayer with crystal violet. Plaques will appear as clear zones against a background of stained, viable cells.

-

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug).

-

Determine the EC50 value from the dose-response curve.

-

Visualizations

Mechanism of Action: Neuraminidase Inhibition

This compound functions by inhibiting the influenza virus neuraminidase enzyme. This enzyme is crucial for the release of newly formed viral particles from the surface of an infected host cell by cleaving sialic acid residues. By blocking this activity, this compound prevents the spread of the virus to other cells, thus curtailing the infection.

Caption: this compound inhibits neuraminidase, preventing viral release.

Experimental Workflow: Neuraminidase Inhibition Assay

The following diagram outlines the key steps in a typical fluorometric neuraminidase inhibition assay used to determine the IC50 of this compound.

References

- 1. Frontiers | this compound: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections [frontiersin.org]

- 2. This compound: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. fda.gov [fda.gov]

Early In Vitro Efficacy of Peramivir: A Technical Guide

This technical guide provides an in-depth overview of the early in vitro research that established the efficacy of Peramivir, a potent neuraminidase inhibitor for the treatment of influenza. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the core experimental data and methodologies that underpinned the development of this antiviral agent.

Introduction

This compound is an intravenously administered antiviral drug that functions as a transition-state analogue inhibitor of the influenza virus neuraminidase (NA) enzyme.[1] By binding to the active site of NA, this compound prevents the cleavage of sialic acid residues from the surface of host cells and newly formed virions.[2] This inhibition leads to the aggregation of virus particles at the cell surface, thereby preventing the release and spread of the virus to other cells.[2] Early in vitro studies were crucial in demonstrating this compound's potent and broad-spectrum activity against various influenza A and B virus strains, including avian subtypes with pandemic potential.[3]

Quantitative In Vitro Efficacy of this compound

The in vitro potency of this compound is typically quantified by two key metrics: the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50). The IC50 value represents the concentration of this compound required to inhibit 50% of the neuraminidase enzyme activity in a biochemical assay. The EC50 value, on the other hand, is the concentration required to reduce viral replication by 50% in a cell-based assay.

Table 1: Neuraminidase Inhibition (IC50) of this compound Against Influenza A and B Viruses

| Influenza Virus Subtype | No. of Isolates | This compound Mean IC50 (nM) | This compound IC50 Range (nM) | Reference |

| Influenza A | ||||

| A(H1N1)pdm09 | 580 | - | - | [4] |

| A(H1N1)pdm09 with H275Y mutation | 19 | 31.3 ± 10.3 | - | |

| A(H3N2) | 1949 | - | - | |

| A(H5N1) | - | Sub-nanomolar | - | |

| A(H7N1) | - | Sub-nanomolar | - | |

| A(H7N7) | - | Sub-nanomolar | - | |

| Influenza B | ||||

| Influenza B | 1231 | 0.74 ± 0.33 | - |

Note: The mean IC50 for Influenza B viruses was found to be four-fold higher than that for Influenza A(H1N1)pdm09 or A(H3N2) viruses.

Table 2: Antiviral Activity (EC50) of this compound in Cell Culture

| Influenza Virus Subtype | Cell Line | This compound EC50 (nM) | Reference |

| Influenza A | |||

| A/H1N1 | MDCK | 2.6 (median) | |

| A/H3N2 | MDCK | 0.08 (median) | |

| Influenza B | |||

| Influenza B | MDCK | 4.8 (median) |

Experimental Protocols

The following sections detail the methodologies for the key in vitro assays used in the early evaluation of this compound's efficacy.

Fluorescence-Based Neuraminidase Inhibition Assay

This assay is a widely used method to determine the IC50 value of neuraminidase inhibitors. It relies on a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by the influenza neuraminidase, releases a fluorescent product, 4-methylumbelliferone (4-MU). The intensity of the fluorescence is directly proportional to the neuraminidase activity.

Materials:

-

Influenza virus isolates

-

This compound and other neuraminidase inhibitors (as controls)

-

2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

-

Assay Buffer (e.g., MES buffer with CaCl2)

-

Stop Solution (e.g., ethanol and NaOH)

-

96-well black, flat-bottom plates

-

Fluorometer

Procedure:

-

Virus Titration: The neuraminidase activity of each virus stock is first titrated to determine the optimal dilution that yields a robust fluorescent signal within the linear range of the fluorometer.

-

Inhibitor Dilution: A serial dilution of this compound is prepared in the assay buffer.

-

Assay Setup: In a 96-well plate, the diluted virus is mixed with the various concentrations of this compound or control inhibitors. Control wells containing virus without inhibitor (100% activity) and wells with buffer only (background) are also included.

-

Incubation: The plate is incubated at 37°C for a specified period (e.g., 30-60 minutes) to allow the inhibitor to bind to the neuraminidase.

-

Substrate Addition: The MUNANA substrate is added to all wells, and the plate is incubated again at 37°C for a set time (e.g., 60 minutes), protected from light.

-

Reaction Termination: A stop solution is added to each well to terminate the enzymatic reaction.

-

Fluorescence Reading: The fluorescence is measured using a fluorometer at an excitation wavelength of approximately 355-365 nm and an emission wavelength of around 450-460 nm.

-

IC50 Calculation: The percentage of neuraminidase inhibition is calculated for each this compound concentration relative to the no-inhibitor control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Antiviral Activity Assay (Virus Yield Reduction Assay)

This assay measures the ability of a compound to inhibit virus replication in a cell culture system and is used to determine the EC50 value.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells or other susceptible cell lines

-

Influenza virus isolates

-

This compound

-

Cell culture medium (e.g., DMEM) with appropriate supplements

-

Trypsin (for virus propagation)

-

96-well cell culture plates

-

Method for quantifying virus yield (e.g., plaque assay, TCID50 assay, or qRT-PCR)

Procedure:

-

Cell Seeding: MDCK cells are seeded into 96-well plates and grown to confluency.

-

Infection: The cell monolayers are infected with a known amount of influenza virus.

-

Compound Treatment: After a brief adsorption period, the virus inoculum is removed, and the cells are washed. Cell culture medium containing serial dilutions of this compound is then added to the wells. Control wells with no drug are also included.

-

Incubation: The plates are incubated at 37°C in a CO2 incubator for a period that allows for multiple cycles of viral replication (e.g., 24-72 hours).

-

Virus Quantification: The supernatant from each well is harvested, and the amount of progeny virus is quantified using a suitable method.

-

EC50 Calculation: The percentage of inhibition of viral replication is calculated for each this compound concentration compared to the untreated control. The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the drug concentration.

Visualizations

Experimental Workflow for Neuraminidase Inhibition Assay

References

- 1. Therapeutic efficacy of this compound against H5N1 highly pathogenic avian influenza viruses harboring the neuraminidase H275Y mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound injection in the treatment of acute influenza: a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections [frontiersin.org]

- 4. This compound and laninamivir susceptibility of circulating influenza A and B viruses - PMC [pmc.ncbi.nlm.nih.gov]

Peramivir's Mode of Action Against Influenza A and B Viruses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peramivir is a potent, intravenously administered antiviral agent effective against both influenza A and B viruses. It functions as a highly selective inhibitor of the influenza virus neuraminidase (NA) enzyme, a critical component for viral replication and propagation. As a transition-state analogue of sialic acid, this compound binds with high affinity to the conserved active site of the NA enzyme, effectively blocking its function. This inhibition prevents the release of newly synthesized virions from infected host cells, thereby halting the spread of the infection. This guide provides a detailed examination of this compound's mechanism of action, presents quantitative data on its inhibitory activity, outlines the experimental protocols used for its evaluation, and illustrates key pathways and workflows.

Core Mechanism of Action

The life cycle of the influenza virus is a multi-step process that relies on two key surface glycoproteins: hemagglutinin (HA) and neuraminidase (NA).[1][2] HA facilitates viral entry by binding to sialic acid residues on the surface of host cells.[2] Following replication within the host cell, newly assembled virions bud from the cell membrane. However, these progeny virions remain tethered to the host cell surface via HA-sialic acid interactions.[2]

The function of the NA enzyme is to cleave these sialic acid residues, liberating the new virus particles and allowing them to infect other cells.[2] this compound's mode of action is to competitively inhibit this crucial step.

By mimicking the natural substrate (sialic acid), this compound occupies the active site of the NA enzyme. Its unique chemical structure, featuring a cyclopentane ring, a guanidino group, and a hydrophobic side chain, allows for tight and prolonged binding within the enzyme's catalytic site. This binding is stabilized by interactions with highly conserved amino acid residues in the active site, including Arg118, Asp151, Arg292, and Arg371 (N2 numbering). By blocking the NA enzyme, this compound prevents the release of virions, effectively trapping them at the surface of the infected cell and curtailing the infection's progression.

Figure 1: Influenza virus life cycle and the point of this compound inhibition.

Figure 2: this compound's competitive inhibition of the neuraminidase enzyme.

Quantitative Analysis of Inhibitory Activity

This compound demonstrates potent inhibitory activity against a wide range of influenza A and B viruses, often with greater potency (lower 50% inhibitory concentration, IC50) than other neuraminidase inhibitors, particularly against influenza B strains. The IC50 value represents the concentration of the drug required to inhibit 50% of the neuraminidase enzyme's activity in vitro.

| Virus Type/Subtype | This compound IC₅₀ (nM) [Median or Mean ± SD] | Reference(s) |

| Influenza A (Overall) | Median: 0.2 (Range: 0.09 - 1.4) | |

| Influenza A(H1N1)pdm09 | Mean: 0.13 ± 0.08 | |

| Influenza A(H3N2) | Mean: 0.18 ± 0.09 | |

| Influenza B (Overall) | Median: 1.3 (Range: 0.60 - 11) | |

| Influenza B (Overall) | Mean: 0.74 ± 0.33 | |

| Various Strains | Range: 0.724 - 25.02 |

Table 1: Summary of this compound In Vitro Inhibitory Activity (IC₅₀)

Binding Kinetics and Resistance

Slow-Binding Kinetics

A key characteristic of potent neuraminidase inhibitors, including this compound, is their slow-binding kinetics. Unlike inhibitors that rapidly associate and dissociate from their target, this compound forms a stable, long-lasting complex with the neuraminidase enzyme. This slow dissociation rate (or "off-rate") means that the inhibitor remains bound to the enzyme for an extended period, contributing to its sustained antiviral effect even as systemic drug concentrations decrease. For many wild-type influenza A viruses, the half-life of the this compound-enzyme complex dissociation is over 240 minutes.

Mechanisms of Resistance

Resistance to this compound can emerge through amino acid substitutions in the neuraminidase enzyme that alter the drug's binding affinity.

-

H275Y (N1 numbering): This is a common mutation in N1 neuraminidases (e.g., A(H1N1)pdm09) that confers high-level resistance to oseltamivir and reduced susceptibility to this compound. The H275Y substitution can increase the this compound IC50 value by over 100-fold. It prevents the conformational change in the active site that is necessary for the inhibitor to bind effectively.

-

R292K (N2 numbering): This mutation, often seen in N2 and N9 neuraminidases, can reduce susceptibility to both this compound and zanamivir by disrupting a key ionic interaction in the active site.

Experimental Protocol: Neuraminidase Inhibition Assay

The susceptibility of influenza viruses to this compound is most commonly determined using a fluorescence-based neuraminidase inhibition assay. This assay measures the ability of the drug to inhibit the enzymatic cleavage of a fluorogenic substrate.

Principle

The assay utilizes the substrate 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When the viral neuraminidase cleaves MUNANA, it releases the fluorescent product 4-methylumbelliferone (4-MU). The amount of fluorescence is proportional to the enzyme's activity. By measuring the reduction in fluorescence in the presence of varying concentrations of this compound, the IC50 can be calculated.

Detailed Methodology

(Adapted from protocols described in the literature)

-

Reagent Preparation:

-

Assay Buffer: Prepare a 2x concentrated buffer solution (e.g., 66 mM MES, 8 mM CaCl₂, pH 6.5).

-

This compound Stock Solution: Prepare a high-concentration stock of this compound (e.g., 300 µM) by dissolving the pure compound in the 2x assay buffer.

-

Substrate Solution: Prepare a solution of MUNANA (e.g., 200 µM) in 1x assay buffer.

-

Stop Solution: Prepare a high-pH solution (e.g., 0.14 M NaOH in 83% ethanol) to terminate the enzymatic reaction and enhance the fluorescent signal.

-

-

Virus Titration (NA Activity Assay):

-

To ensure the enzymatic reaction is within the linear range, first determine the optimal virus dilution.

-

Prepare serial dilutions of the virus stock.

-

Add the MUNANA substrate to each dilution and incubate for 60 minutes at 37°C.

-

Stop the reaction and measure fluorescence.

-

Select the virus dilution that yields a strong signal without reaching substrate saturation for use in the main inhibition assay.

-

-

Inhibition Assay:

-

On a 96-well black microplate, prepare serial dilutions of this compound from the stock solution. Final concentrations should span a range appropriate for determining the IC50 (e.g., 0.001 to 1000 nM).

-

Add the pre-determined optimal dilution of the virus to each well containing the inhibitor.

-

Include control wells: virus only (100% activity) and buffer only (0% activity).

-

Pre-incubation: Incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the neuraminidase.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the MUNANA substrate solution to all wells.

-

Incubation: Incubate the plate for 60 minutes at 37°C with shaking.

-

Reaction Termination: Stop the reaction by adding the stop solution to all wells.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence on a fluorometer (e.g., excitation ~360 nm, emission ~460 nm).

-

Subtract the background fluorescence (buffer only wells).

-

Calculate the percentage of neuraminidase inhibition for each this compound concentration relative to the virus-only control.

-

Plot the percent inhibition versus the log of the inhibitor concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.

-

Figure 3: Experimental workflow for a fluorescence-based neuraminidase inhibition assay.

References

fundamental principles of Peramivir's antiviral activity

An In-depth Technical Guide on the Core Antiviral Principles of Peramivir

Introduction

This compound is a potent antiviral drug developed by BioCryst Pharmaceuticals for the treatment of influenza infections.[1] It belongs to the class of neuraminidase inhibitors, which are designed to target a critical enzyme in the life cycle of the influenza virus.[2][3] Approved by the U.S. Food and Drug Administration (FDA) in December 2014, this compound is administered intravenously, offering a valuable therapeutic option for patients who may not be able to take oral or inhaled antivirals.[1][4] This guide provides a comprehensive overview of the , intended for researchers, scientists, and drug development professionals.

Mechanism of Action

The antiviral activity of this compound is centered on its ability to selectively inhibit the neuraminidase (NA) enzyme of the influenza virus. Neuraminidase is a glycoprotein found on the surface of the virus that plays a crucial role in the release of newly formed viral particles from infected host cells. It does this by cleaving sialic acid residues from the host cell's surface glycoproteins, which would otherwise bind to the hemagglutinin on the surface of the progeny virions, causing them to aggregate and remain attached to the cell.

This compound acts as a transition-state analogue inhibitor of the influenza neuraminidase. It is designed to mimic the natural substrate of the neuraminidase enzyme, sialic acid, and binds with high affinity to the enzyme's active site. This binding is characterized by a slow dissociation rate, leading to a prolonged inhibition of the enzyme's activity. By blocking the function of neuraminidase, this compound prevents the release of new virus particles, thereby limiting the spread of the infection within the respiratory tract. This interruption of the viral life cycle helps to reduce the overall viral load, alleviate symptoms, and shorten the duration of the illness.

Quantitative Analysis of Antiviral Activity

The efficacy of this compound has been quantified through various in vitro and clinical studies. The following tables summarize key data on its inhibitory activity, clinical effectiveness, pharmacokinetic properties, and resistance profile.

Table 1: In Vitro Inhibitory Activity of this compound (IC50)

| Influenza Virus Strain | This compound Median IC50 (nM) |

| Influenza A (n=15) | 0.2 (range 0.09 - 1.4) |

| Influenza B (n=8) | 1.3 (range 0.60 - 11) |

IC50 (50% inhibitory concentration) values represent the concentration of the drug required to inhibit the neuraminidase activity by 50%.

This compound has demonstrated comparable or superior inhibitory activity against influenza A and B viruses when compared to other neuraminidase inhibitors like oseltamivir and zanamivir. Notably, it shows improved in vitro activity against influenza B isolates.

Table 2: Clinical Efficacy of Intravenous this compound in Adults with Uncomplicated Influenza

| Study Outcome | 300 mg this compound | 600 mg this compound | Placebo |

| Median Time to Alleviation of Symptoms | 59.1 hours | 59.9 hours | 81.8 hours |

Data from a Phase II clinical trial in previously healthy adults with confirmed influenza infection. A single intravenous dose of this compound significantly reduced the time to alleviation of symptoms compared to placebo.

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Value |

| Route of Administration | Intravenous |

| Half-life | Approximately 20 hours |

| Excretion | Primarily excreted unchanged in urine (~90%) |

| Bioavailability | 100% (IV) |

Table 4: Influenza Neuraminidase Mutations Conferring Resistance to this compound

| Mutation | Influenza Virus Strain | Fold Increase in IC50 |

| H275Y (H274Y in N2 numbering) | A(H1N1)pdm09 | 100-400 |

| H273Y | Influenza B | >500 (EC50) |

The H275Y mutation is a well-characterized substitution that confers resistance to both oseltamivir and this compound in influenza A(H1N1) viruses.

Experimental Protocols

In Vitro Fluorometric Neuraminidase Inhibition Assay

This assay is a standard method for determining the 50% inhibitory concentration (IC50) of neuraminidase inhibitors.

Objective: To quantify the concentration of this compound required to inhibit the enzymatic activity of influenza neuraminidase by 50%.

Materials and Reagents:

-

Recombinant influenza virus neuraminidase

-

Fluorogenic substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

-

Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

-

Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)

-

This compound (or other test inhibitors)

-

Black 96-well microtiter plates

-

Fluorescence plate reader (Excitation: ~355 nm, Emission: ~460 nm)

Procedure:

-

Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer to achieve a range of concentrations for testing.

-

Assay Setup: In a 96-well plate, add 25 µL of each this compound dilution to triplicate wells. Include control wells with assay buffer only (no inhibitor).

-

Enzyme Addition: Add a pre-determined optimal dilution of the influenza virus (containing neuraminidase) to each well.

-

Pre-incubation: Incubate the plate at room temperature for 45 minutes to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Initiate the enzymatic reaction by adding 50 µL of the MUNANA working solution to all wells.

-

Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

-

Reaction Termination: Stop the reaction by adding 100 µL of the Stop Solution to each well.

-

Fluorescence Reading: Measure the fluorescence of the product (4-methylumbelliferone) using a fluorescence plate reader.

-

Data Analysis:

-

Subtract the background fluorescence from wells with no virus.

-

Calculate the percentage of neuraminidase inhibition for each this compound concentration compared to the no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Mandatory Visualizations

Caption: Mechanism of action of this compound.

Caption: Workflow for the in vitro neuraminidase inhibition assay.

Caption: Influenza virus life cycle and target of this compound.

Caption: this compound's interaction with key residues in the NA active site.

References

Initial Studies on Peramivir Pharmacokinetics: A Technical Guide

This technical guide provides an in-depth overview of the foundational pharmacokinetic studies of Peramivir, an intravenously administered neuraminidase inhibitor for the treatment of influenza. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the early preclinical and clinical evaluation of this compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Core Pharmacokinetic Profile of this compound

Initial studies have established that this compound exhibits a predictable pharmacokinetic profile characterized by rapid distribution and elimination primarily through renal excretion. Following intravenous administration, it achieves 100% bioavailability.[1] The drug undergoes minimal hepatic metabolism, with approximately 90% of the administered dose excreted unchanged in the urine.[1][2] This characteristic minimizes the potential for drug-drug interactions related to hepatic enzyme systems.[2][3]

Linearity and Dose Proportionality

Phase I clinical trials in adults demonstrated a linear relationship between the administered dose of intravenous this compound and the resulting plasma exposure, as measured by the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC).

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound from initial studies in various species and across different dosing regimens.

Table 1: Single-Dose Intravenous this compound Pharmacokinetics in Healthy Adult Humans

| Dose | Cmax (µg/L) | AUC∞ (mg·h/L) | Half-life (t½) (hours) | Reference |

| 150 mg | 12,416 ± 3,078 | 24.68 ± 6.48 | ~20 | |

| 300 mg | 23,147 ± 3,668 | 47.33 ± 9.22 | ~20 | |

| 600 mg | 46,800 | 102.7 | ~20 | |

| 600 mg | 44,113 ± 3,787 | 92.43 ± 12.72 | ~20 |

Table 2: Oral this compound Pharmacokinetics in Humans

| Dose | Cmax (ng/mL) | Bioavailability | Note | Reference |

| 400 mg (four doses) | ~100 | ≤3% | Low bioavailability led to the development of the intravenous formulation. | |

| 800 mg (four doses) | ~200 | ≤3% | Low bioavailability led to the development of the intravenous formulation. |

Table 3: Preclinical Pharmacokinetics of this compound in Animal Models

| Species | Route | Dose (mg/kg) | Cmax | AUC | Half-life (t½) (hours) | Reference |

| Rat | IV | 30 | - | - | 1.81 (lungs) | |

| Rat | Inhalation | 0.0888 | - | - | 5.72 (lungs) | |

| Rat | Inhalation | 0.1776 | - | - | 53.5 (lungs) | |

| Rat | Inhalation | 0.3552 | - | - | 32.1 (lungs) | |

| Mouse | IM | 10-20 | - | - | - | |

| Ferret | IV | 30 | - | - | - | |

| Cynomolgus Macaque | IV | 30 | - | - | - |

Experimental Protocols

This section details the methodologies employed in the key initial pharmacokinetic studies of this compound.

Quantification of this compound in Human Plasma

A robust and sensitive method utilizing high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) has been widely adopted for the quantification of this compound in biological matrices.

3.1.1. Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is commonly used for plasma sample preparation.

-

Procedure:

-

To 100 µL of human plasma, add an internal standard solution.

-

Add acidic acetonitrile to precipitate plasma proteins.

-

Vortex the mixture to ensure thorough mixing.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Inject the resulting supernatant directly into the LC-MS/MS system.

-

3.1.2. Chromatographic and Mass Spectrometric Conditions

-

Chromatography: Hydrophilic Interaction Chromatography (HILIC) is often employed for the separation of the polar this compound molecule.

-

Column: Amide-80 column.

-

Mobile Phase: A mixture of acetonitrile, water, and formic acid (e.g., 70:30:0.1, v/v/v).

-

Flow Rate: 0.5 mL/min.

-

-

Mass Spectrometry: Detection is achieved using a triple-quadrupole mass spectrometer operating in the positive ion Multiple Reaction Monitoring (MRM) mode.

-

Precursor to Product Ion Transitions:

-

This compound: m/z 329 → 100

-

Internal Standard (e.g., Ro 64-0802): m/z 285 → 138

-

-

3.1.3. Method Validation

The analytical method is validated according to regulatory guidelines, assessing linearity, precision, accuracy, and sensitivity.

-

Linearity: The method demonstrates linearity over a concentration range of 10-10,000 ng/mL.

-

Precision and Accuracy: Inter-day and intra-day precision values are typically within 5%, with accuracy values around 97%.

Preclinical Pharmacokinetic Studies in Rodents

Preclinical studies in animals such as rats and mice are crucial for establishing the initial pharmacokinetic and safety profile of a drug candidate.

-

Animal Models: Sprague-Dawley rats are a commonly used species for these studies.

-

Administration Routes: Both intravenous and inhalation routes have been investigated to understand systemic and local drug exposure.

-

Dosing: A range of doses is typically evaluated to assess dose-linearity. For inhalation studies in rats, doses have ranged from 0.0888 to 0.3552 mg/kg.

-

Sample Collection: Blood samples are collected at various time points post-administration to characterize the plasma concentration-time profile. In inhalation studies, lung tissue is also collected to determine local drug concentrations.

-

Data Analysis: Non-compartmental analysis is employed to determine key pharmacokinetic parameters such as Cmax, AUC, and half-life.

Phase I Clinical Trial Design

Phase I studies are the first-in-human trials designed to evaluate the safety, tolerability, and pharmacokinetics of an investigational drug.

-

Study Population: Healthy adult volunteers are typically enrolled in these initial studies.

-

Study Design: These are often dose-escalation studies, starting with a low single dose and gradually increasing the dose in successive cohorts to establish safety and tolerability. Both single ascending dose (SAD) and multiple ascending dose (MAD) studies are conducted.

-

Drug Administration: this compound is administered as an intravenous infusion over a specified period, for example, 30 minutes.

-

Pharmacokinetic Sampling: Blood samples are collected at predefined time points before, during, and after the infusion to characterize the complete plasma concentration-time profile.

-

Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental or compartmental analysis.

Visualizations

The following diagrams illustrate key experimental workflows and pathways related to this compound pharmacokinetics.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantification of this compound (a novel anti-influenza drug) in human plasma by hydrophilic interaction chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Postpartum Pharmacokinetics of this compound in the Treatment of 2009 H1N1 Influenza: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]

Peramivir: An In-depth Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peramivir is a potent, intravenously administered neuraminidase inhibitor that has demonstrated significant therapeutic potential in the treatment of acute uncomplicated influenza. This technical guide provides a comprehensive overview of this compound, focusing on its core pharmacological and clinical attributes. It delves into its mechanism of action, presenting detailed quantitative data on its in vitro and in vivo efficacy, pharmacokinetic profile, and clinical trial outcomes. Furthermore, this guide outlines key experimental protocols for evaluating neuraminidase inhibitors, discusses mechanisms of viral resistance, and explores the potential of combination therapies. Visualizations of the influenza virus replication cycle, this compound's mechanism of action, and experimental workflows are provided to facilitate a deeper understanding of its therapeutic application.

Introduction

Influenza remains a significant global health concern, responsible for seasonal epidemics and occasional pandemics with substantial morbidity and mortality. Antiviral medications are a cornerstone of influenza management, particularly for patients at high risk of complications. This compound (trade name Rapivab®) is a selective inhibitor of the influenza virus neuraminidase (NA) enzyme, a crucial component for viral replication and propagation.[1][2] Developed by BioCryst Pharmaceuticals, it is approved for the intravenous treatment of acute uncomplicated influenza in patients who have been symptomatic for no more than two days.[2][3] Its intravenous route of administration offers a valuable alternative for patients who are unable to take oral or inhaled antivirals.[4]

Mechanism of Action

This compound exerts its antiviral effect by potently and selectively inhibiting the neuraminidase enzyme of both influenza A and B viruses. Neuraminidase is a glycoprotein on the surface of the influenza virus that is essential for the release of progeny virions from infected host cells. It does so by cleaving sialic acid residues from the host cell's surface glycoproteins, to which the newly formed viral particles are attached via their hemagglutinin (HA) protein.

By binding to the active site of the neuraminidase enzyme, this compound prevents this cleavage, causing the newly synthesized viruses to aggregate at the cell surface and preventing their release and subsequent infection of other cells. This interruption of the viral life cycle leads to a reduction in the overall viral load in the body.